molecular formula C12H16O3 B1325035 [4-(Tetrahydropyran-4-yloxy)phenyl]methanol CAS No. 892501-95-0

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol

Cat. No.: B1325035
CAS No.: 892501-95-0
M. Wt: 208.25 g/mol
InChI Key: VFZJVDCLRTTYDL-UHFFFAOYSA-N
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Description

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol is an organic compound with the molecular formula C12H16O3. It is characterized by a phenyl ring substituted with a tetrahydropyran-4-yloxy group and a methanol group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst to form the intermediate 4-(tetrahydropyran-4-yloxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(Tetrahydropyran-4-yloxy)benzaldehyde or 4-(Tetrahydropyran-4-yloxy)benzoic acid.

    Reduction: 4-(Tetrahydropyran-4-yloxy)phenylmethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of [4-(Tetrahydropyran-4-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Tetrahydropyran-4-yloxy)benzaldehyde]
  • [4-(Tetrahydropyran-4-yloxy)benzoic acid]
  • [4-(Tetrahydropyran-4-yloxy)phenylmethane]

Uniqueness

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol is unique due to the presence of both a tetrahydropyran-4-yloxy group and a methanol group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(oxan-4-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZJVDCLRTTYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640238
Record name {4-[(Oxan-4-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892501-95-0
Record name {4-[(Oxan-4-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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